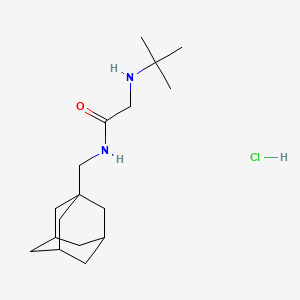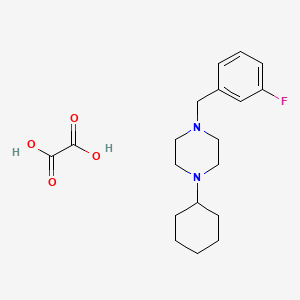
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as BRD73954, is a small molecule compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have potential therapeutic applications in various diseases.
作用机制
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide exerts its effects by binding to specific proteins and enzymes in the body. It has been found to bind to bromodomain-containing proteins, PDE4, and AMPK. By binding to these proteins, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide inhibits their activity, leading to the desired physiological effects. The exact mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is still under investigation and requires further research.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been found to have various biochemical and physiological effects in the body. It has been found to inhibit the activity of bromodomain-containing proteins, leading to the inhibition of cancer cell growth. It has also been found to have anti-inflammatory effects by inhibiting the activity of PDE4. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been found to regulate the activity of AMPK, leading to potential therapeutic applications in metabolic disorders such as obesity and diabetes.
实验室实验的优点和局限性
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule compound, which makes it easy to handle and administer in lab experiments. It has also been found to have high selectivity and potency, which makes it a valuable tool compound for studying specific proteins and enzymes. However, one of the limitations of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is that it has low solubility in water, which can make it difficult to administer in certain lab experiments.
未来方向
There are several future directions for the research of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide. One of the future directions is to further investigate its mechanism of action and identify the specific proteins and enzymes that it binds to. This will help to better understand its potential therapeutic applications and identify new targets for drug development. Another future direction is to study the pharmacokinetics and pharmacodynamics of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide in vivo to determine its efficacy and safety in animal models. Furthermore, future research can focus on developing new analogs of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide with improved solubility and selectivity for specific proteins and enzymes.
Conclusion:
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a small molecule compound that has been extensively used in scientific research as a tool compound to study the role of various proteins and enzymes in different diseases. It has potential therapeutic applications in cancer, inflammation, and metabolic disorders. N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide exerts its effects by binding to specific proteins and enzymes in the body, leading to various biochemical and physiological effects. While it has several advantages and limitations for lab experiments, there are several future directions for the research of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide that can help to better understand its potential therapeutic applications and identify new targets for drug development.
合成方法
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves the reaction of 4-bromo-2,6-dimethylphenylamine with 4-chloro-3,5-dimethylphenol in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with chloroacetyl chloride to obtain the final product. The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been reported in various scientific articles and has been found to be a relatively simple and efficient method.
科学研究应用
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been extensively used in scientific research as a tool compound to study the role of various proteins and enzymes in different diseases. It has been found to have potential therapeutic applications in cancer, inflammation, and metabolic disorders. N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been used to study the role of bromodomain-containing proteins in cancer and has been found to inhibit the activity of these proteins, leading to the inhibition of cancer cell growth. It has also been found to have anti-inflammatory effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). Furthermore, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been found to have potential therapeutic applications in metabolic disorders such as obesity and diabetes by regulating the activity of the protein AMP-activated protein kinase (AMPK).
属性
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO2/c1-10-7-15(8-11(2)17(10)20)23-9-16(22)21-18-12(3)5-14(19)6-13(18)4/h5-8H,9H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQDQLSHLUJSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4889614.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)
![1,1'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B4889635.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4889641.png)
![3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid](/img/structure/B4889650.png)

![ethyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4889670.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4889671.png)


![6-ethyl-3-(4-methoxyphenyl)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B4889686.png)
![N-(4-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4889688.png)
![4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4889691.png)